4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide
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Overview
Description
4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide is a synthetic organic compound that belongs to the class of triazolopyrazines
Mechanism of Action
Target of Action
The primary target of this compound is DNA and c-Met kinase . DNA intercalation is a common mechanism of action for many anticancer agents, where the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function. The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
This compound potently intercalates DNA, disrupting its structure and function . It also exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, and possesses superior c-Met kinase inhibition ability at the nanomolar level .
Biochemical Pathways
The compound’s interaction with DNA and c-Met kinase affects multiple biochemical pathways. By intercalating DNA, it disrupts the normal function of the DNA, leading to cell cycle arrest and apoptosis. By inhibiting c-Met kinase, it disrupts the downstream signaling pathways that regulate cellular growth and survival .
Result of Action
The compound’s interaction with DNA and c-Met kinase leads to cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth . It exhibits excellent anti-tumor activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolopyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the triazolopyrazine core.
Attachment of the butanamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
N-(pyridin-2-ylmethyl) substitution: This final step might involve a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide: can be compared with other triazolopyrazine derivatives.
This compound: can be compared with other compounds containing the 4-chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c22-15-7-9-17(10-8-15)27-12-13-28-18(25-26-20(28)21(27)30)5-3-6-19(29)24-14-16-4-1-2-11-23-16/h1-2,4,7-13H,3,5-6,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGRLUYPJYBYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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